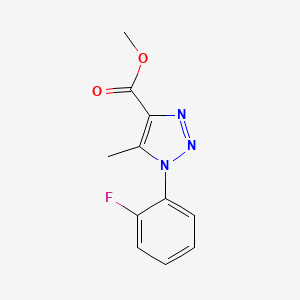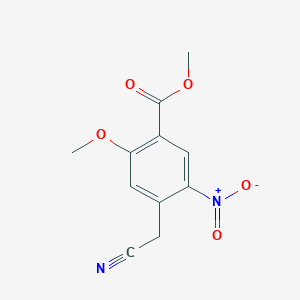
Methyl 1-(2-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate, also known as Methyl FMT, is a chemical compound that has gained significant attention in the field of biochemistry and medicinal chemistry. It is a triazole derivative that has been synthesized through a simple and efficient method.
Aplicaciones Científicas De Investigación
Fluorine-Proton Coupling and Structural Insights Research into 1,2,4-triazole derivatives, such as Methyl 1-(2-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate, has highlighted their intriguing properties, including long-range fluorine-proton coupling. This coupling is observable in their nuclear magnetic resonance (NMR) spectra, indicating close spatial proximity between fluorine and methyl groups. These findings are supported by X-ray analysis and fluorine irradiated proton observe (19F-1H) NOE difference spectroscopy, offering insights into the molecular structure and interactions within these compounds (Kane et al., 1995).
Intermolecular Interactions and Crystal Structures In another study, biologically active 1,2,4-triazole derivatives exhibited various intermolecular interactions, including lp⋯π interactions, crucial for their structural and functional properties. These interactions were thoroughly analyzed using different thermal techniques and supported by quantum mechanical calculations, highlighting the compounds' potential applications in biology and chemistry (Shukla et al., 2014).
Synthesis and Physical-Chemical Properties The synthesis and investigation of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol derivatives have been pivotal, advancing our understanding of 1,2,4-triazole systems. This work has led to the synthesis of previously unidentified compounds, showcasing the versatility and potential of these triazole derivatives for developing new materials and medicines (Bihdan & Parchenko, 2018).
Electrophilic and Nucleophilic Substitution Research has also delved into the reactivity of triazole N-oxides, demonstrating their activation towards both electrophilic and nucleophilic attack. This versatility enables the introduction of various substituents into the triazole nucleus, showcasing the compound's potential for further chemical modifications and applications in synthesis and drug development (Begtrup & Holm, 1981).
Photophysical Properties and Application Prospects Finally, the synthesis of 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) presents a new fluorophore family with promising applications. These compounds exhibit bright blue fluorescence, sensitivity to structural changes, and potential as pH sensors in biological research, highlighting the diverse applications of triazole derivatives beyond their structural attributes (Safronov et al., 2020).
Propiedades
IUPAC Name |
methyl 1-(2-fluorophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-7-10(11(16)17-2)13-14-15(7)9-6-4-3-5-8(9)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWWSMJOYAFNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2690540.png)
![3-[[1-[(6-Methylpyridin-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2690541.png)
![Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate](/img/structure/B2690543.png)


![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2690548.png)



![3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2690553.png)
![methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2690554.png)